molecular formula C10H11N3O3 B2779953 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1351602-01-1

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2779953
CAS RN: 1351602-01-1
M. Wt: 221.216
InChI Key: JJAQPQKDUGGYRA-UHFFFAOYSA-N
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Description

2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide (OPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. OPDA belongs to the class of dihydropyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Polycyclic Systems and Biological Activity Prediction

A study highlighted the synthesis of novel bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. These compounds, including structures similar to 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide, were evaluated for their biological activities through prediction methods, indicating potential applications in drug discovery and development processes (Kharchenko, Detistov, & Orlov, 2008).

Synthesis and Computational Studies for Anticancer Activity

Another study focused on the synthesis of compounds through a three-component reaction, including structures akin to the compound . These synthesized compounds were characterized using various techniques and further explored through computational chemistry methods for their non-linear optical properties and potential anticancer activity. The study also conducted molecular docking analyses, suggesting these compounds' interaction with biological targets (Jayarajan et al., 2019).

Synthesis Routes Evaluation

Research on synthesizing related compounds, like 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carbonsäure and derivatives, was conducted to explore and evaluate historical and new synthesis pathways. This study contributes to understanding the synthetic accessibility of such compounds, which can be pivotal for further application in medicinal chemistry and material science (Wiedemann & Grohmann, 2009).

Ultrasound-Assisted Dehydrogenation

Investigating the dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to related structures highlighted the efficiency of using ultrasound and specific oxidizing agents. This study not only provides insights into the chemical transformation mechanisms but also suggests potential for enhancing reaction conditions in organic synthesis (Memarian & Soleymani, 2011).

Structural Studies and Potential Antineoplastic Activity

Research on solvated compounds related to this compound provided detailed insights into their crystal structure and molecular conformation. Such studies are essential for understanding the physical and chemical properties of these compounds, potentially informing their application in designing new antineoplastic agents (Banerjee et al., 2002).

properties

IUPAC Name

2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-8-4-6(5-12-8)13-10(16)7-2-1-3-11-9(7)15/h1-3,6H,4-5H2,(H,11,15)(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAQPQKDUGGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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